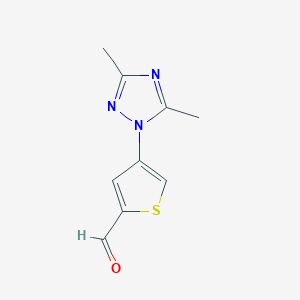

4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C9H9N3OS |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

4-(3,5-dimethyl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H9N3OS/c1-6-10-7(2)12(11-6)8-3-9(4-13)14-5-8/h3-5H,1-2H3 |

InChI Key |

HCSZCALRVWIMSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C)C2=CSC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carbaldehyde with dimethylhydrazine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The triazole and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties. For instance:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Converts the aldehyde group to alcohols or other reduced forms.

- Substitution : Engages with electrophiles or nucleophiles to form diverse derivatives.

Biology

The compound is utilized in biological research as a precursor for developing bioactive molecules. Its triazole moiety allows it to form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, it can be employed as a probe in biochemical assays to study enzyme activities or protein interactions.

Case studies have demonstrated its effectiveness in cancer research, where derivatives of this compound exhibited potent inhibitory activities against various cancer cell lines (e.g., MCF-7 and HCT-116) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties. Its applications extend to:

- Development of agrochemicals

- Synthesis of pharmaceuticals

- Production of functional materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The triazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the aldehyde group can undergo nucleophilic addition reactions, modifying the activity of target proteins or enzymes .

Comparison with Similar Compounds

- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid

- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

- 1,2,4-Triazol-1-ylpinacolin

Uniqueness: 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde stands out due to its unique combination of a thiophene ring and a triazole moiety. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications .

Q & A

Basic Research Question

- 1H NMR : Key peaks include δ 8.64 (s, triazole proton), δ 7.94 (s, thiophene proton), and δ 5.47 (s, methylene bridge) . Overlapping signals (e.g., δ 7.74–7.69) may require 2D NMR (COSY, HSQC) for resolution.

- 13C NMR : Critical assignments: δ 162.52 (aldehyde carbonyl), δ 143.09 (triazole carbons), and δ 46.93 (methylene bridge) .

- IR : Aldehyde C=O stretch (~1700 cm⁻¹) and triazole C=N (~1600 cm⁻¹) confirm functional groups .

What computational approaches (e.g., DFT) predict electronic properties and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) studies on analogous triazole-thiophene systems reveal:

- HOMO-LUMO gaps : ~4–5 eV, indicating moderate electrophilicity suitable for covalent bonding in kinase inhibitors .

- Electrostatic potential maps : Highlight nucleophilic sites (e.g., aldehyde oxygen) for electrophilic attacks .

- Reactivity trends : Methyl groups on the triazole enhance steric shielding, reducing unwanted side reactions .

How can structural modifications enhance bioactivity or target specificity in derivatives?

Advanced Research Question

- Substituent effects : Introducing electron-withdrawing groups (e.g., cyano, nitro) at the thiophene position increases electrophilicity for covalent kinase inhibition .

- Hybrid scaffolds : Combining triazole-thiophene with pharmacophores (e.g., pyrazole, chromone) via the aldehyde group improves binding to ATP pockets .

- In silico screening : Molecular docking (AutoDock) prioritizes derivatives with complementary steric/electronic profiles to target proteins .

How to resolve contradictions in spectral or crystallographic data during characterization?

Advanced Research Question

- X-ray crystallography : Resolves ambiguities in NMR assignments (e.g., confirming methylene bridge geometry) .

- Dynamic NMR : Detects conformational exchange in solution (e.g., triazole-thiophene torsion angles) .

- Cross-validation : Compare experimental IR/Raman with DFT-simulated spectra to validate vibrational modes .

What role does this compound play in designing reversible covalent kinase inhibitors?

Advanced Research Question

The aldehyde group acts as an electrophilic "warhead" forming reversible Schiff bases with lysine residues in kinases. Key design considerations:

- Reversibility : Adjusting aldehyde reactivity (e.g., via steric hindrance from dimethyl groups) balances binding duration and off-target effects .

- Selectivity : Thiophene-triazole scaffolds mimic purine interactions in ATP-binding pockets, enhancing specificity .

- Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics (kon/koff) for lead optimization .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.